molecular formula C7H5N3O B152814 Pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 35252-02-9

Pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B152814
CAS No.: 35252-02-9
M. Wt: 147.13 g/mol
InChI Key: LMJJEQQMLOQOON-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated ring systems.

    Substitution: Substituted derivatives with various functional groups attached to the ring system.

Scientific Research Applications

Pyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is used in the development of materials with unique electronic and optical properties, such as nonlinear optical materials and electrochemical sensors.

Comparison with Similar Compounds

    Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features but differing in the oxidation state of the nitrogen atoms.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, but with a different arrangement of nitrogen atoms.

    Quinoxaline: A compound with a similar fused ring system but with different electronic properties.

Uniqueness: Pyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific ring fusion and the presence of a lactam (cyclic amide) group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJEQQMLOQOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural differences between quinoxalinone and pyrido[2,3-b]pyrazinone derivatives, and how do these differences influence their synthesis via the Hinsberg reaction?

A1: Quinoxalinone and pyrido[2,3-b]pyrazinone derivatives share a similar core structure but differ in the presence of a nitrogen atom in the pyridine ring of the latter. This difference significantly impacts their regioselective synthesis via the Hinsberg reaction. []

Q2: What are the potential applications of pyrido[2,3-b]pyrazin-3(4H)-one derivatives in medicinal chemistry?

A2: this compound derivatives have shown promise as aldose reductase inhibitors with antioxidant activity. [] This suggests their potential use in developing treatments for diabetic complications associated with elevated aldose reductase activity. Further research is needed to explore their efficacy and safety profiles.

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